molecular formula C15H24 B12400126 beta-Caryophyllene-d2

beta-Caryophyllene-d2

Cat. No.: B12400126
M. Wt: 206.36 g/mol
InChI Key: NPNUFJAVOOONJE-DUOVYBGSSA-N
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Description

Beta-Caryophyllene-d2: is a deuterated form of beta-Caryophyllene, a natural bicyclic sesquiterpene. Beta-Caryophyllene is known for its presence in various essential oils, particularly in clove, black pepper, and cannabis. It is a selective phytocannabinoid agonist of type 2 receptors (CB2-R) and is non-psychogenic due to its lack of affinity for cannabinoid receptor type 1 (CB1) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Caryophyllene-d2 can be synthesized through the deuteration of beta-Caryophyllene. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium into the beta-Caryophyllene molecule .

Industrial Production Methods: : Industrial production of this compound involves the use of engineered microbial strains. For example, Escherichia coli can be genetically modified to produce beta-Caryophyllene, which can then be subjected to deuteration. This method allows for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: : Beta-Caryophyllene-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Caryophyllene oxide.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

Beta-Caryophyllene-d2 exerts its effects primarily through the activation of cannabinoid receptor type 2 (CB2-R). This activation leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). The compound also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play a role in regulating inflammation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-Caryophyllene-d2 is unique due to its deuterated nature, which enhances its stability and allows for detailed studies on its pharmacokinetics and metabolic pathways. The deuteration also provides insights into the isotope effects on its biological activities .

Properties

Molecular Formula

C15H24

Molecular Weight

206.36 g/mol

IUPAC Name

(1R,4Z,9S)-8-(dideuteriomethylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1/i2D2

InChI Key

NPNUFJAVOOONJE-DUOVYBGSSA-N

Isomeric SMILES

[2H]C(=C1CC/C=C(\CC[C@@H]2[C@@H]1CC2(C)C)/C)[2H]

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Origin of Product

United States

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